Coprosterol
Overview
Description
Mechanism of Action
Target of Action
Coprosterol, also known as Coprostanol or COPROSTANOL, is a stanol formed from the biohydrogenation of cholesterol . It is primarily targeted by the gut microbiota, which plays a key role in cholesterol metabolism .
Mode of Action
The interaction of this compound with its targets involves the reduction of cholesterol to coprostanol . This process is facilitated by the gut microbiota and results in the transformation of cholesterol into a different sterol form .
Biochemical Pathways
The conversion of cholesterol to coprostanol involves several biochemical pathways. Three microbial pathways of coprostanol production have been described based on the analysis of reaction intermediates . These metabolic pathways and their associated genes remain poorly studied .
Pharmacokinetics
It is known that the compound is formed from the biohydrogenation of cholesterol, suggesting that its absorption, distribution, metabolism, and excretion (adme) properties are likely influenced by those of cholesterol .
Result of Action
The primary result of this compound’s action is the conversion of cholesterol to coprostanol .
Action Environment
The action of this compound is significantly influenced by the gut environment, particularly the presence and activity of the gut microbiota . The gut microbiota plays a key role in cholesterol metabolism, and its composition and activity can influence the efficacy and stability of this compound’s action .
Biochemical Analysis
Biochemical Properties
Coprosterol is involved in a variety of biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the formation of this compound in the intestine involves the action of intestinal bacteria on cholesterol . This interaction highlights the role of this compound in the biochemical transformation of cholesterol.
Cellular Effects
This compound influences various types of cells and cellular processes. It impacts cell function, including cell signaling pathways, gene expression, and cellular metabolism. For example, specific gut microbiota associated with fecal cholesterol and this compound have been identified in Clostridium difficile infection . This suggests that this compound can influence the gut microbiota and thereby affect cellular processes in the gut.
Preparation Methods
Coprosterol is primarily produced through the microbial reduction of cholesterol. This process occurs in the digestive systems of higher animals and birds, where specific bacteria convert cholesterol into coprostanol . The conversion involves the hydrogenation of the Δ5 double bond in cholesterol, resulting in the formation of coprostanol
Chemical Reactions Analysis
Coprosterol undergoes several types of chemical reactions, including:
Reduction: The primary reaction is the reduction of cholesterol to coprostanol by intestinal microorganisms.
Oxidation: This compound can be oxidized to form coprostanone.
Substitution: The hydroxyl group at the 3β position can undergo substitution reactions with various reagents.
Common reagents and conditions used in these reactions include anaerobic conditions and specific bacterial strains such as Eubacterium coprostanoligenes . The major products formed from these reactions are coprostanol and its oxidized form, coprostanone .
Scientific Research Applications
Coprosterol has several scientific research applications, including:
Environmental Science: It is used as a biomarker for human fecal contamination in environmental studies.
Microbiology: Research on coprostanol helps in understanding the role of gut microbiota in cholesterol metabolism.
Paleoecology: This compound is used to reconstruct past human settlements and agricultural activities by analyzing sediment cores.
Comparison with Similar Compounds
Coprosterol is unique compared to other similar compounds due to its specific formation through the microbial reduction of cholesterol. Similar compounds include:
Cholestanol: Another saturated sterol formed from cholesterol, but with a different stereochemistry.
Cholesterol: The precursor to coprostanol, which undergoes reduction to form coprostanol.
Coprostanone: The oxidized form of coprostanol.
This compound’s uniqueness lies in its specific microbial origin and its use as a biomarker for fecal contamination .
Properties
IUPAC Name |
(3S,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H48O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-25,28H,6-17H2,1-5H3/t19-,20-,21+,22+,23-,24+,25+,26+,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYIXCDOBOSTCEI-NWKZBHTNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@@H](C4)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H48O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1052036 | |
Record name | Coprosterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1052036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index], Solid | |
Record name | Coprosterol | |
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Record name | 5beta-Coprostanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000577 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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CAS No. |
360-68-9 | |
Record name | Coprostanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=360-68-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Coprosterol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000360689 | |
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Record name | Coprosterol | |
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Record name | Coprosterol | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5060 | |
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Record name | Coprosterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1052036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-β-cholestan-3-β-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.036 | |
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Record name | COPROSTEROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PPT67I3S74 | |
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Record name | 5beta-Coprostanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000577 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
102 °C | |
Record name | 5beta-Coprostanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000577 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is coprostanol considered a useful indicator of fecal pollution in aquatic environments?
A1: Coprostanol is a fecal sterol primarily derived from the microbial conversion of cholesterol in the mammalian gut. Unlike cholesterol, which has multiple sources, coprostanol's presence in the environment strongly suggests fecal contamination. [, , , , ]
Q2: How persistent is coprostanol in the environment?
A2: Coprostanol degrades slowly under aerobic conditions and even slower in anoxic environments, making it a valuable marker for both recent and historical sewage contamination. Studies have detected coprostanol in sediment cores dating back several decades, indicating its persistence. [, , ]
Q3: Can coprostanol be used to differentiate between human and animal fecal pollution?
A3: While coprostanol is present in both human and animal feces, certain ratios of coprostanol to other sterols can provide insights into the source. For example, the ratio of coprostanol to 24-ethylcoprostanol can help differentiate between human and herbivore feces. [, ]
Q4: What analytical techniques are commonly used to detect and quantify coprostanol in environmental samples?
A4: Gas chromatography coupled with mass spectrometry (GC-MS) is the most widely used technique for coprostanol analysis. This method allows for the separation and identification of coprostanol from other sterols and environmental compounds. [, , , ]
Q5: How do environmental factors like temperature and salinity affect coprostanol degradation?
A5: Higher temperatures can accelerate coprostanol degradation rates. Salinity, on the other hand, can influence the adsorption of coprostanol to sediments, impacting its fate and transport in aquatic systems. []
Q6: Does the presence of coprostanol-degrading bacteria in the environment affect its reliability as a fecal indicator?
A7: While coprostanol-degrading bacteria exist, coprostanol's slow degradation rate, even in their presence, still makes it a reliable indicator, particularly when considering its concentration relative to other sterols. [, ]
Q7: Can the gut microbiota composition influence an individual's capacity to convert cholesterol to coprostanol?
A8: Yes, variations in gut microbiota composition, influenced by factors like diet and age, can lead to differences in coprostanol production. Studies have shown a correlation between specific gut microbial communities and fecal coprostanol levels. [, , ]
Q8: Could manipulating the gut microbiota to enhance coprostanol production be a potential strategy for managing cholesterol levels?
A10: This is an area of ongoing research. Introducing or promoting the growth of specific cholesterol-reducing bacteria, like Eubacterium coprostanoligenes, in the gut could potentially influence cholesterol metabolism. [, ]
Q9: How do dietary factors influence coprostanol levels in feces?
A11: Dietary cholesterol intake directly influences coprostanol production. Diets high in cholesterol typically lead to higher fecal coprostanol levels. [, ]
Q10: Can coprostanol be used as a marker for past human presence in archaeological contexts?
A12: Yes, coprostanol's persistence allows its detection in ancient latrines and other archaeological sites, providing evidence of past human activities and sanitation practices. [, ]
Q11: Are there any potential applications of coprostanol-reducing bacteria in food technology?
A13: Research explored the use of cholesterol-reducing bacteria, such as Eubacterium coprostanoligenes, to reduce cholesterol content in meat products, aiming to develop healthier food options. []
Q12: Could coprostanol be used as a population biomarker in wastewater-based epidemiology?
A14: Recent studies have explored coprostanol's potential as a population biomarker to normalize SARS-CoV-2 RNA levels in wastewater, offering insights into viral transmission dynamics within a community. []
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